Dithulium oxide silicate
Description
Dithulium oxide silicate, formally known as thulium disilicate (Tm₂Si₂O₇), is a rare-earth silicate compound characterized by its monoclinic crystal structure (space group C2/m). The lattice parameters are a = 6.8205 Å, b = 8.9062 Å, c = 4.6937 Å, and β = 101.78°, with a unit cell volume of 279.11 ų . The structure consists of edge-sharing TmO₆ octahedra and [Si₂O₇]⁻ units, forming layered sheets along the [001] direction. The compound’s molar mass is 506.04 g/mol, and it crystallizes with Z = 2, indicating two formula units per cell .
Properties
CAS No. |
12161-63-6 |
|---|---|
Molecular Formula |
O5SiTm2 |
Molecular Weight |
445.948 |
IUPAC Name |
dioxido(oxo)silane;oxygen(2-);thulium(3+) |
InChI |
InChI=1S/O3Si.2O.2Tm/c1-4(2)3;;;;/q3*-2;2*+3 |
InChI Key |
YLIVZSQSAUBPFC-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-][Si](=O)[O-].[Tm+3].[Tm+3] |
Synonyms |
dithulium oxide silicate |
Origin of Product |
United States |
Comparison with Similar Compounds
Lithium Metasilicate (Li₂SiO₃)
Lithium metasilicate adopts a distinct orthorhombic structure (exact space group unspecified in evidence), with a linear formula Li₂SiO₃ and a molecular weight of 89.97 g/mol . Unlike Tm₂Si₂O₇, which contains rare-earth cations, Li₂SiO₃ features alkali metal ions (Li⁺) bonded to [SiO₃]²⁻ chains. Lithium metasilicate is widely used in glass ceramics and as a binder in refractory materials due to its ionic conductivity .
Calcium Silicate (CaSiO₃)
Calcium silicate exhibits a variable SiO₂/CaO ratio (1.3–20), as defined by pharmacopeial standards . While Tm₂Si₂O₇ has a fixed Tm:Si ratio of 1:1, calcium silicate’s composition can vary, enabling tailored properties for applications like cementitious materials or biomedical scaffolds. Calcium silicate’s assay methods emphasize precise quantification of SiO₂ and CaO via titration with EDTA, ensuring compliance with industrial standards .
Thulium(III) Oxide (Tm₂O₃)
Thulium(III) oxide (Tm₂O₃), a precursor for Tm₂Si₂O₇ synthesis, has a cubic structure with a melting point of 2341°C and a boiling point of 3945°C . Unlike Tm₂Si₂O₇, Tm₂O₃ lacks silicate groups, making it less stable in silicate-based matrices. However, its high purity (99.95% TREO) and thermal resilience make it valuable in laser crystals and neutron absorbers .
Thermal and Chemical Stability
Tm₂Si₂O₇’s layered silicate structure enhances its thermal stability compared to Li₂SiO₃ and CaSiO₃, though direct melting point data are absent in the evidence. In contrast, Tm₂O₃’s extreme melting point (2341°C) underscores its refractory nature, but its lack of silicate linkages limits its utility in composite materials requiring chemical resistance to siliceous environments .
Data Table: Comparative Properties of Selected Silicates and Oxides
Q & A
Q. What are the optimal synthesis conditions for dithulium oxide silicate, and how can purity be verified?
To synthesize Tm₂Si₂O₇, stoichiometric mixtures of Tm₂O₃ and SiO₂ should be homogenized via ball milling, followed by calcination at 1400–1600°C under inert atmospheres to prevent oxidation. Purity verification requires X-ray diffraction (XRD) to confirm the monoclinic C2/m phase (lattice parameters: a = 6.8205 Å, b = 8.9062 Å, c = 4.6937 Å, β = 101.78°) . Additional characterization via inductively coupled plasma mass spectrometry (ICP-MS) ensures stoichiometric accuracy, while thermogravimetric analysis (TGA) monitors phase stability during synthesis .
Q. How can the crystal structure of this compound be accurately resolved using X-ray diffraction?
Single-crystal XRD is preferred for structural resolution. Key steps include:
- Mounting a high-quality crystal (≤100 µm) on a diffractometer.
- Collecting data at room temperature with Mo-Kα radiation (λ = 0.71073 Å).
- Refining parameters (e.g., atomic positions, thermal displacement factors) using software like SHELXL. Cross-validate results with Rietveld refinement of powder XRD data to confirm phase homogeneity . For reproducibility, report detailed experimental conditions (e.g., beam intensity, step size) as per crystallography reporting standards .
Q. What basic spectroscopic techniques are suitable for characterizing Tm₂Si₂O₇’s electronic and vibrational properties?
- Raman spectroscopy : Identifies Si-O-Si bridging modes (450–600 cm⁻¹) and Tm-O vibrational bands (300–400 cm⁻¹).
- UV-Vis-NIR spectroscopy : Detects Tm³⁺ electronic transitions (e.g., ⁶H₅/₂ → ⁴F₇/₂ at ~800 nm).
- X-ray photoelectron spectroscopy (XPS) : Confirms oxidation states of Tm (Tm³⁺ at ~180 eV binding energy) and Si (Si⁴⁺ at ~103 eV). Calibrate instruments using reference standards (e.g., Si wafer for XPS) and document baseline corrections .
Advanced Research Questions
Q. How should researchers address discrepancies in reported lattice parameters for Tm₂Si₂O₇ across studies?
Discrepancies often arise from synthesis conditions (e.g., oxygen partial pressure, cooling rates). To resolve:
- Compare XRD data with high-purity reference samples.
- Use synchrotron XRD for enhanced resolution to detect subtle structural distortions.
- Perform density functional theory (DFT) calculations to model lattice parameter dependencies on defects or dopants . Document all synthesis variables (e.g., annealing time, precursor purity) to enable cross-study validation .
Q. What advanced NMR strategies can probe local structural environments in Tm₂Si₂O₇?
- ¹⁷O dynamic nuclear polarization (DNP)-NMR : Enhances sensitivity to oxygen environments in silicate frameworks.
- ²⁹Si magic-angle spinning (MAS)-NMR : Resolves Q³ (SiO₄³⁻) and Q⁴ (SiO₄⁴⁻) silicon sites, with chemical shifts at −80 to −110 ppm.
- ¹⁷⁰Tm NMR : Challenges due to low natural abundance; isotopic enrichment or hyperpolarization techniques may be required. Pair with ab initio calculations to assign spectral features .
Q. What computational models predict the thermodynamic stability of Tm₂Si₂O₇ under extreme conditions?
- Molecular dynamics (MD) simulations : Use interatomic potentials (e.g., Buckingham + Coulombic terms) to model melt behavior at >1600°C.
- Phase-field modeling : Predicts crystallization pathways and metastable phases during rapid cooling.
- Gibbs free energy minimization : Calculate stability fields using software like FactSage, incorporating entropy contributions from Tm³⁺ disorder. Validate models with in situ high-temperature XRD .
Q. How do bubble dynamics in Tm₂Si₂O₇-based melts influence material properties at high temperatures?
Bubble coalescence in silicate melts is governed by:
- Melt viscosity : Measured via rotational viscometry (10²–10⁵ Pa·s range).
- Surface tension : Determined using the pendant drop method (~0.3 N/m for Tm-silicates).
- Diffusivity : Track via isotopic tracers (e.g., ¹⁸O) in diffusion couples. Foam stability thresholds (critical film thickness ~10⁻⁷ m) can be quantified using high-speed microscopy during controlled cooling .
Methodological Best Practices
- Data contradiction analysis : Replicate experiments with independent methods (e.g., XRD + neutron diffraction) to confirm structural data .
- Supporting information : Include raw diffraction data, NMR spectra, and computational input files to ensure reproducibility .
- Ethical reporting : Disclose conflicts (e.g., funding sources) and cite primary literature to avoid redundancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
